molecular formula C23H22F3N3O2 B14751909 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B14751909
M. Wt: 429.4 g/mol
InChI Key: SRDQWSXEJNWKHX-UHFFFAOYSA-N
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Description

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea is a complex organic compound with a molecular formula of C23H22F3N3O3 This compound is known for its unique structural features, which include a tert-butylphenoxy group, a pyridinyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy halide.

    Coupling with pyridine derivative: The tert-butylphenoxy halide is then reacted with a pyridine derivative under suitable conditions to form the 2-(2-tert-butylphenoxy)pyridine intermediate.

    Formation of the urea linkage: The final step involves the reaction of the 2-(2-tert-butylphenoxy)pyridine intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.

    1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(methyl)phenyl]urea: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22F3N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H22F3N3O2/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-16-12-10-15(11-13-16)23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)

InChI Key

SRDQWSXEJNWKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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